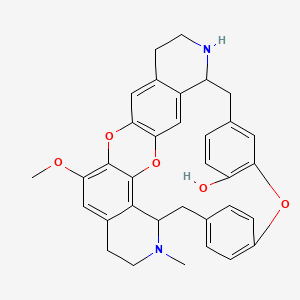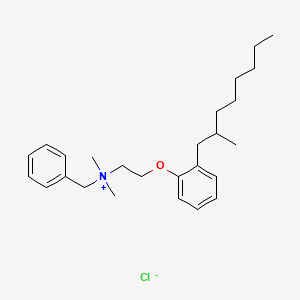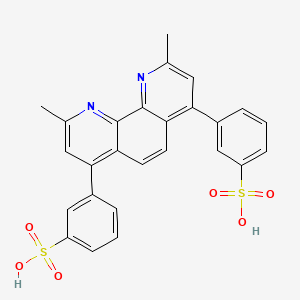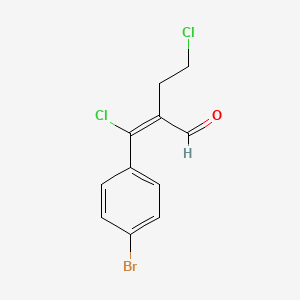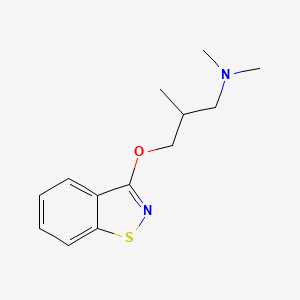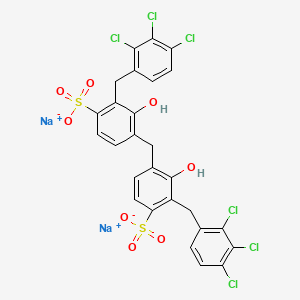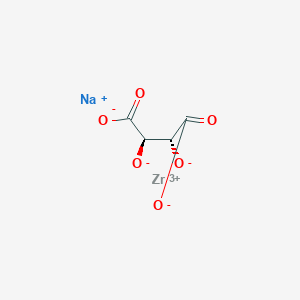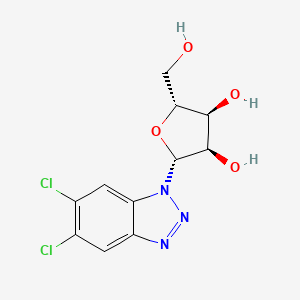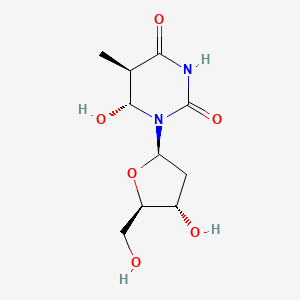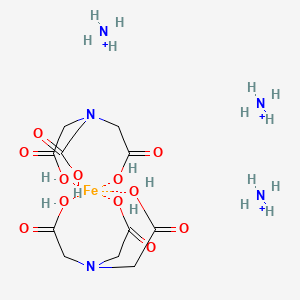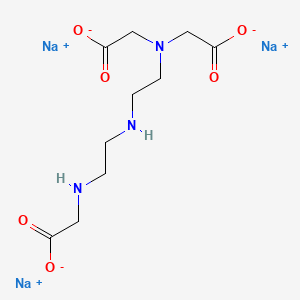
Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is a chemical compound with the molecular formula C10H18O6. It is also known as triethylene glycol diacetate. This compound is characterized by its two ethanol groups connected by an ethylene bridge, with each ethanol group esterified with propanoic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate typically involves the esterification of triethylene glycol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is carried out in large-scale reactors. The process involves the continuous feeding of triethylene glycol and propanoic acid into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethylene glycol and propanoic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the propanoate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Triethylene glycol and propanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical studies as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate involves its interaction with various molecular targets. In biochemical applications, it can stabilize proteins by forming hydrogen bonds with amino acid residues. In industrial applications, it acts as a plasticizer by embedding itself between polymer chains, increasing their flexibility.
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol diacetate: Similar structure but with acetate groups instead of propanoate.
Diethylene glycol diacetate: Shorter ethylene bridge compared to triethylene glycol derivatives.
Ethylene glycol diacetate: Even shorter ethylene bridge with acetate groups.
Uniqueness
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is unique due to its specific combination of ethanol and propanoate groups, providing distinct chemical properties such as higher boiling point and different solubility characteristics compared to its acetate counterparts.
Properties
CAS No. |
84583-90-4 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl propanoate |
InChI |
InChI=1S/C9H18O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h10H,2-8H2,1H3 |
InChI Key |
CLDXGLBKECXSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




